Propan-2-yl (4-methyl-2-nitrophenyl)carbamate
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Overview
Description
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique molecular structure, which includes a carbamate group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with isopropylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but with a methyl group instead of an isopropyl group.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains additional nitro and methyl groups.
Uniqueness
Propan-2-yl (4-methyl-2-nitrophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the isopropyl group enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
629648-19-7 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
propan-2-yl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)17-11(14)12-9-5-4-8(3)6-10(9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
AGRXVUZVTQMMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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